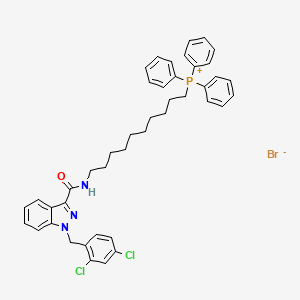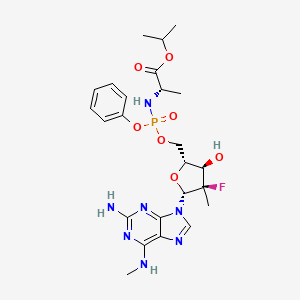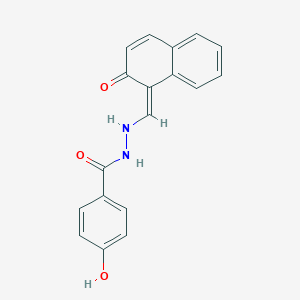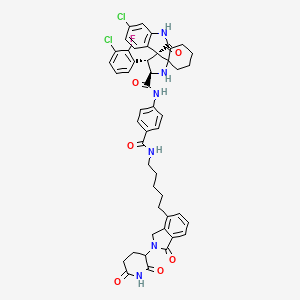
hnRNPK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hnRNPK-IN-1 is a chemical compound known for its role as a binding ligand to heterogeneous nuclear ribonucleoprotein K (hnRNPK). This compound has been studied for its ability to inhibit the transcription of c-myc by disrupting the binding of hnRNPK to the c-myc promoter. It has shown significant anti-tumor activities and induces apoptosis in Hela cells .
Méthodes De Préparation
The synthesis of hnRNPK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of intermediate compounds through a series of reactions involving reagents such as bromine, sodium hydroxide, and various organic solvents.
Step 2: Coupling reactions to form the final product, this compound, under specific conditions such as controlled temperature and pH.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
hnRNPK-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Reactions involving this compound often use organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Applications De Recherche Scientifique
hnRNPK-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding interactions of hnRNPK and its role in gene transcription.
Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit c-myc transcription and induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting hnRNPK and related pathways
Mécanisme D'action
The mechanism of action of hnRNPK-IN-1 involves its binding to hnRNPK, a protein that regulates several cellular functions, including gene transcription and splicing. By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the inhibition of c-myc transcription. This disruption results in the induction of apoptosis in cancer cells, making this compound a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
hnRNPK-IN-1 is unique in its specific binding to hnRNPK and its ability to inhibit c-myc transcription. Similar compounds include:
- Azido-PEG5-succinimidyl carbonate
- L-Homopropargylglycine
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO These compounds also target hnRNPK but may differ in their binding affinities, mechanisms of action, and specific applications .
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIJUIEMIEMQH-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)

![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)



![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)


![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)

![N-[3-(4-Chlorophenoxy)-4-methylphenyl]acrylamide](/img/structure/B8146303.png)
![1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea](/img/structure/B8146324.png)
